molecular formula C15H15ClF3N3OS B6444982 3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine CAS No. 2548993-18-4

3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6444982
CAS No.: 2548993-18-4
M. Wt: 377.8 g/mol
InChI Key: CVYORLFLUYYYMG-UHFFFAOYSA-N
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Description

3-Chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine is a synthetic organic compound that finds use in various scientific fields. It's a complex molecule, characterized by the presence of several functional groups, including a chloropyridine, a piperidine linked to a thiazole with a trifluoromethyl group, and a methoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesize the thiazole ring by reacting appropriate thioamide with alpha-halocarbonyl compounds.

  • Step 2: Introduce the trifluoromethyl group via nucleophilic substitution.

  • Step 3: Create the piperidine moiety through hydrogenation of corresponding pyridine derivatives.

  • Step 4: Form the chloropyridine ring using chlorination reagents like N-chlorosuccinimide.

  • Step 5: Link the piperidine-thiazole segment to chloropyridine through an etherification reaction.

Industrial Production Methods: The industrial production focuses on optimizing yields and cost-effectiveness, often employing continuous flow processes and catalysis to speed up the reactions and improve purity.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: Due to the chlorine and methoxy groups, it undergoes electrophilic and nucleophilic substitutions.

  • Oxidation and Reduction: Functional groups can be selectively oxidized or reduced depending on the desired transformation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or chromium trioxide under controlled conditions.

  • Reduction: Hydrogenation using palladium or platinum catalysts.

Major Products:

  • Various derivatives formed via substitution on the pyridine or piperidine rings, oxidation products of the thiazole ring.

Scientific Research Applications

Chemistry: Utilized as a building block for synthesizing more complex molecules. Biology: Investigated for its potential as a bioactive compound, possibly influencing enzyme functions or receptor activities. Medicine: Explored for its therapeutic potential in designing drugs targeting specific receptors or biological pathways. Industry: Used in the synthesis of specialty chemicals, agrochemicals, or as intermediates in manufacturing processes.

Mechanism of Action

Mechanism: Interaction with molecular targets like enzymes or receptors, modulating their activity. Pathways: Engages in binding interactions, altering signaling pathways or biochemical reactions.

Comparison with Similar Compounds

  • 3-Chloro-4-methoxypyridine

  • 4-(Trifluoromethyl)thiazole derivatives

Uniqueness:

There's your detailed rundown of the compound. It's got an intriguing mix of functionalities that open up a lot of possibilities! What caught your interest in this particular molecule?

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N3OS/c16-11-7-20-4-1-12(11)23-8-10-2-5-22(6-3-10)14-21-13(9-24-14)15(17,18)19/h1,4,7,9-10H,2-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYORLFLUYYYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC(=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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